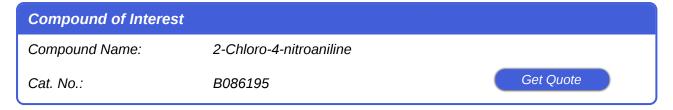


Commercial Sources and Applications of 2-Chloro-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and dye manufacturing industries. This yellow crystalline solid, with the CAS number 121-87-9, serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility is primarily derived from the reactivity of its functional groups: the chloro, nitro, and amino moieties, which allow for a range of chemical transformations.

This technical guide provides a comprehensive overview of the commercial sources of **2-Chloro-4-nitroaniline**, its key chemical and physical properties, and detailed experimental protocols for its synthesis, analysis, and application in drug development and dye production.

Commercial Suppliers and Physical/Chemical Properties

A diverse range of chemical suppliers offer **2-Chloro-4-nitroaniline**, from large-scale manufacturers to specialized laboratory chemical providers. The following tables summarize a selection of these suppliers and the typical physical and chemical properties of the compound.

Table 1: Commercial Suppliers of **2-Chloro-4-nitroaniline**



Supplier	Region	Purity	Available Quantities
Sigma-Aldrich (Merck)	Global	≥99%	50 g, Bulk
Thermo Fisher Scientific	Global	≥98%	250 g, 1000 g, 5000 g
TCI Chemicals	Global	>98.0% (GC)	25 g, 500 g
Aarti Industries	India	Not Specified	Bulk
Hemani Global	India	Not Specified	Bulk
Kutch Chemical Industries Ltd.	India	Not Specified	Bulk
Ottokemi	India	99%	25 g, 100 g, 250 g, 1 kg
Chem-Impex	North America	≥98% (GC)	Not Specified
Santa Cruz Biotechnology	North America	Not Specified	Research Quantities
LGC Standards	Europe	Not Specified	Reference Standard
Panreac Quimica	Europe	Not Specified	Not Specified

Table 2: Physical and Chemical Properties of 2-Chloro-4-nitroaniline



Property	Value	
CAS Number	121-87-9[1]	
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂ [1]	
Molecular Weight	172.57 g/mol [1]	
Appearance	Yellow to orange crystalline powder[2]	
Melting Point	105-108 °C[1]	
Boiling Point	Not available	
Purity	Typically ≥98% to 99%[1][2]	
Solubility	Soluble in ethanol, ether, and hot water.	
Density Not available		

Experimental Protocols Synthesis of 2-Chloro-4-nitroaniline

A common laboratory-scale synthesis of **2-Chloro-4-nitroaniline** involves the chlorination of p-nitroaniline.

Materials:

- p-Nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- · Chlorine gas
- Ice

Procedure:

- Dissolve p-nitroaniline in concentrated hydrochloric acid.
- Cool the solution to 0-5°C in an ice bath.



- Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture onto crushed ice.
- Filter the resulting yellow precipitate.
- Wash the precipitate with cold water to remove excess acid.
- Recrystallize the crude product from ethanol to obtain pure **2-Chloro-4-nitroaniline**.

Synthesis of Niclosamide from 2-Chloro-4-nitroaniline

2-Chloro-4-nitroaniline is a key precursor in the synthesis of the anthelmintic drug Niclosamide.[3]

Materials:

- 2-Chloro-4-nitroaniline
- 5-Chlorosalicylic acid
- Phosphorus trichloride (PCl₃)
- Toluene (or other suitable solvent)

Procedure:

- In a round-bottom flask, suspend 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in toluene.[4]
- With stirring, slowly add phosphorus trichloride to the mixture at room temperature.[3][4]
- Heat the reaction mixture to reflux (approximately 100-105°C) for several hours.[4]
- Monitor the reaction by TLC until the starting materials are consumed.



- Cool the reaction mixture and filter the solid product.
- Wash the crude Niclosamide with a suitable solvent (e.g., methanol) to remove impurities.[4]
- The purified Niclosamide can be obtained after drying.

Application in Azo Dye Synthesis

2-Chloro-4-nitroaniline serves as a diazo component in the synthesis of azo dyes.

Materials:

- 2-Chloro-4-nitroaniline
- Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- A coupling agent (e.g., β-naphthol)
- Sodium Hydroxide (NaOH)
- Ice

Procedure (Diazotization):

- Dissolve 2-Chloro-4-nitroaniline in a mixture of hydrochloric acid and water.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
- The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Procedure (Coupling):

• Dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.



- Cool the solution of the coupling agent to 0-5°C.
- Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.
- A brightly colored azo dye will precipitate.
- Filter the dye, wash with water, and dry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV detector at a wavelength between 220-290 nm.[5]
- Sample Preparation: Dissolve a small amount of 2-Chloro-4-nitroaniline in the mobile phase.

Gas Chromatography (GC) for Impurity Profiling:

- Column: A capillary column suitable for amine analysis (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: 250°C.
- Oven Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).
- Detector: Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

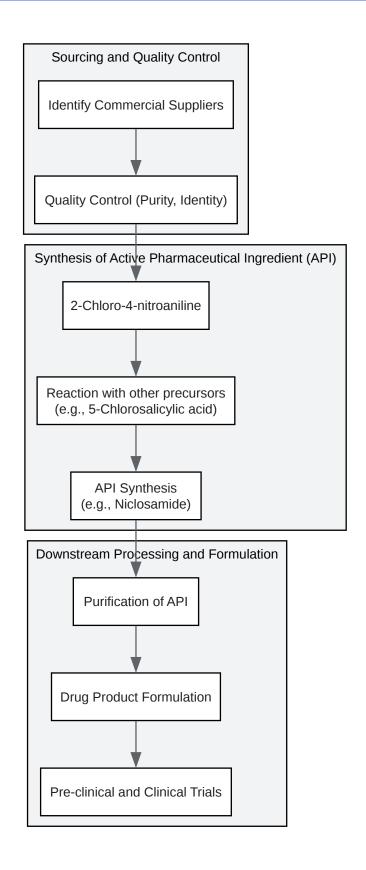
Visualizations



Logical Workflow in Drug Development

The following diagram illustrates the typical workflow for utilizing **2-Chloro-4-nitroaniline** in a drug development context, from sourcing to its application as a key starting material.





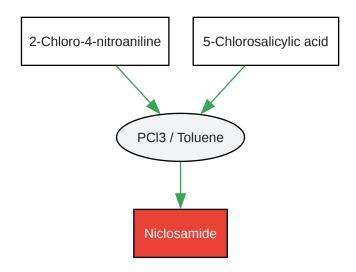
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Caption: Workflow for 2-Chloro-4-nitroaniline in drug development.



Synthetic Pathway to Niclosamide

This diagram illustrates the chemical transformation of **2-Chloro-4-nitroaniline** into the drug Niclosamide.



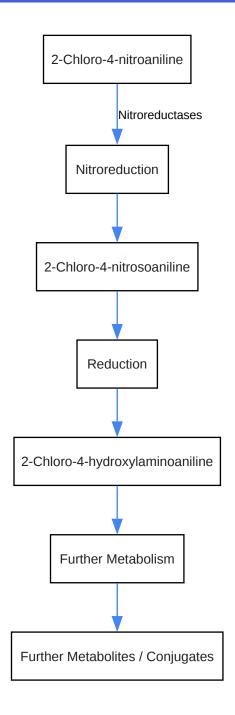
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Caption: Synthesis of Niclosamide from 2-Chloro-4-nitroaniline.

Proposed Metabolic Pathway

While **2-Chloro-4-nitroaniline** is primarily a synthetic intermediate, if it enters a biological system, it may undergo metabolic transformations. The following diagram shows a plausible metabolic pathway based on the metabolism of similar nitroaromatic compounds.[6][7]





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Caption: Proposed metabolic pathway of **2-Chloro-4-nitroaniline**.

Conclusion

2-Chloro-4-nitroaniline is a readily available and versatile chemical intermediate that plays a vital role in the synthesis of pharmaceuticals and dyes. Its well-defined chemical properties and reactivity make it an indispensable tool for researchers and professionals in drug development



and chemical manufacturing. The protocols and data presented in this guide offer a foundational resource for the effective sourcing, handling, and application of this important compound. As with all chemical reagents, appropriate safety precautions should be taken when handling **2-Chloro-4-nitroaniline**, and its Safety Data Sheet (SDS) should be consulted prior to use.

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